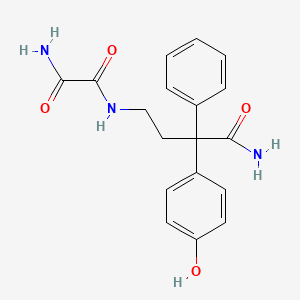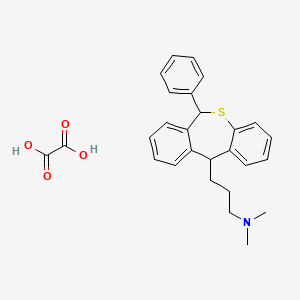
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dibenzo-thiepin core, making it a subject of interest in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo-thiepin structure.
Introduction of the Propanamine Group: The propanamine group is introduced through a series of substitution reactions, often using reagents like alkyl halides.
Dimethylation: The nitrogen atoms are dimethylated using methylating agents such as methyl iodide.
Formation of the Ethanedioate Hydrate: The final step involves the reaction with ethanedioic acid to form the ethanedioate hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives with altered functional groups
Substitution Products: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine
- 6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-one
Uniqueness
6,11-Dihydro-N,N-dimethyl-6-phenyldibenzo(b,e)thiepin-11-propanamine ethanedioate hydrate is unique due to its ethanedioate hydrate form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications where these properties are crucial.
Eigenschaften
CAS-Nummer |
122942-80-7 |
|---|---|
Molekularformel |
C27H29NO4S |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(6-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C25H27NS.C2H2O4/c1-26(2)18-10-16-20-21-13-6-7-15-23(21)25(19-11-4-3-5-12-19)27-24-17-9-8-14-22(20)24;3-1(4)2(5)6/h3-9,11-15,17,20,25H,10,16,18H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NBNCDCYBOFJKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2C(SC3=CC=CC=C13)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


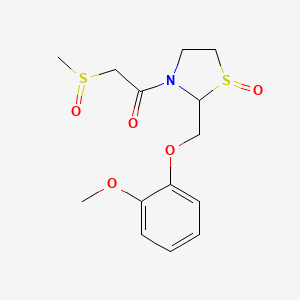
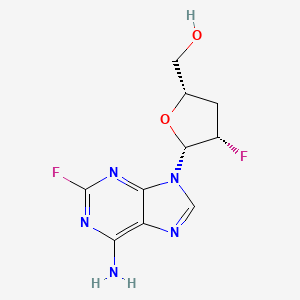
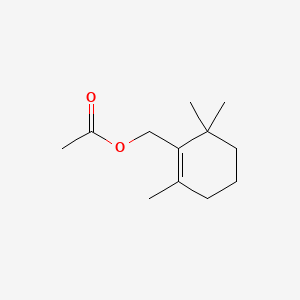
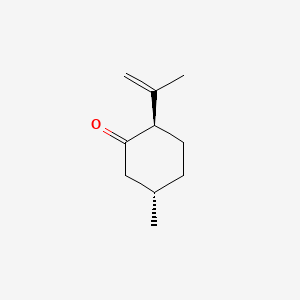
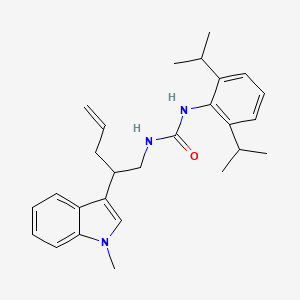
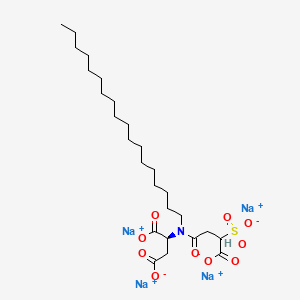

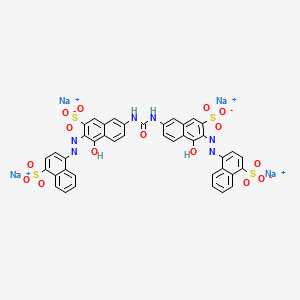
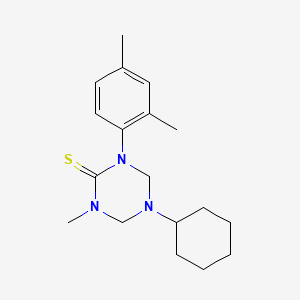
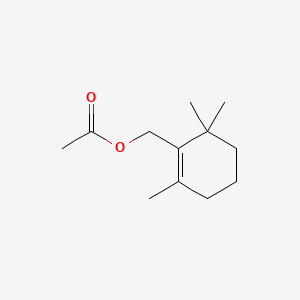
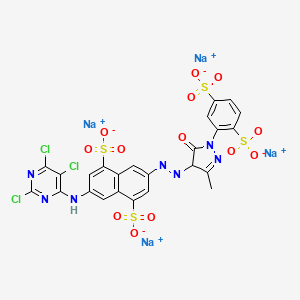
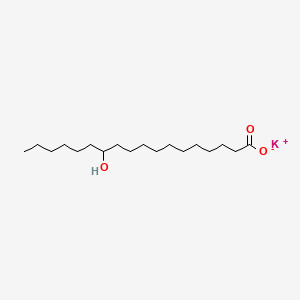
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
